molecular formula C21H28O5 B15139560 Phanginin A

Phanginin A

Cat. No.: B15139560
M. Wt: 360.4 g/mol
InChI Key: FBOCRPKLWNKMFW-YCBSRJOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phanginin A is a potent and orally active activator of salt-induced kinase 1 (SIK1). It effectively inhibits gluconeogenesis, increases the expression of phosphorylated SIK1, and decreases the expression of phosphorylated cAMP response element-binding protein (CREB). By reducing blood glucose levels and enhancing glucose tolerance and dyslipidemia, this compound holds potential for type 2 diabetes research .

Preparation Methods

Phanginin A is a natural cassane diterpenoid isolated from the seeds of Caesalpinia sappan. The seeds are extracted with dichloromethane at room temperature, and the crude extracts are evaporated under reduced pressure. The crude extract is further purified by column chromatography using petroleum ether as the eluent and increasing polarity with acetone to give various fractions .

Chemical Reactions Analysis

Phanginin A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phanginin A has a wide range of scientific research applications, including:

Mechanism of Action

Phanginin A exerts its effects by activating salt-induced kinase 1 (SIK1). This activation increases the activity of phosphodiesterase 4 (PDE4) and suppresses the cAMP signaling pathway. By inhibiting the cAMP/protein kinase A (PKA)/CREB pathway, this compound effectively inhibits hepatic gluconeogenesis. This mechanism helps in reducing blood glucose levels and improving metabolic disorders .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate

InChI

InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1

InChI Key

FBOCRPKLWNKMFW-YCBSRJOKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC

Canonical SMILES

CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC

Origin of Product

United States

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